tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCAGVRICFXYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404196-37-7 | |
| Record name | tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as tropinone derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, often involving intramolecular nucleophilic substitution.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, using reagents like tert-butyl alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in organic synthesis. Its bicyclic structure allows for the exploration of new synthetic pathways, facilitating the construction of more complex molecules. This compound can be utilized in:
- Formation of Complex Molecules: It can act as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions: It may be involved in reactions such as nucleophilic substitutions and cyclizations due to its reactive functional groups.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its structural resemblance to tropane alkaloids, which are known for their biological activity. Potential applications include:
- Drug Development: Researchers are investigating its use as a scaffold for developing new pharmaceuticals targeting various biological pathways, including neuropharmacology.
- Biological Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant activity against bacterial strains and could be effective in treating conditions such as depression, anxiety, and pain disorders .
Biological Mechanisms
The mechanisms by which this compound exerts its effects may include:
- Monoamine Reuptake Inhibition: Similar compounds have shown promise as inhibitors of neurotransmitter reuptake, suggesting potential effects on serotonin, dopamine, and norepinephrine levels in the central nervous system.
- Enzyme Modulation: The compound may interact with specific enzymes, potentially altering metabolic pathways relevant to various diseases .
Industrial Applications
In addition to its scientific research applications, this compound can also be utilized in the chemical industry:
- Building Block for Specialty Chemicals: Its unique properties make it suitable for synthesizing specialty chemicals and materials.
- Development of Advanced Materials: The fluorine atom may enhance the chemical stability and performance characteristics of polymers or advanced materials derived from this compound .
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the bicyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights :
Fluorine Substitution: The target compound’s fluorine atom at position 2 enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 198835-06-2 . Fluorine’s small size and strong C-F bond may improve target binding affinity in drug design.
Diaza Systems :
The diaza derivative (CAS 824982-19-6) introduces a second nitrogen atom, enabling additional hydrogen-bonding interactions. The trifluoroacetyl group further increases electrophilicity, making it suitable for covalent inhibitor development .
Aryloxy vs. Hydroxyl Substituents: Phenoxy-substituted analogs (e.g., C₁₇H₂₃NO₃) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to hydroxylated versions (CAS 143557-91-9) .
Amino Derivatives: Amino-substituted analogs (e.g., tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 207405-68-3) provide nucleophilic sites for further functionalization, useful in synthesizing kinase inhibitors or molecular glues .
Biological Activity
Overview
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by the presence of a fluorine atom, a ketone group, and a tert-butyl ester. Its unique structure positions it as a potentially valuable candidate in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 243.28 g/mol. The compound features a bicyclic structure that is reminiscent of tropane alkaloids, which are known for their significant biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1404196-37-7 |
| Molecular Formula | C12H18FNO3 |
| Molecular Weight | 243.28 g/mol |
| InChI Key | YYCAGVRICFXYHB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The incorporation of the fluorine atom enhances the compound's binding affinity and specificity, which may lead to potent biological effects.
Potential Mechanisms:
- Monoamine Reuptake Inhibition : Similar derivatives have shown promise as monoamine neurotransmitter reuptake inhibitors, suggesting that this compound may modulate serotonin, dopamine, and norepinephrine levels in the central nervous system .
- Enzyme Modulation : The compound may interact with specific enzymes, potentially altering metabolic pathways relevant to various diseases .
Medicinal Chemistry
Research indicates that compounds with structural similarities to tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity against various bacterial strains and may be effective in treating conditions such as depression, anxiety, and pain disorders . The bicyclic structure allows for the exploration of new synthetic pathways in drug development.
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted the synthesis of triazole-functionalized derivatives that showed inhibition against multiple beta-lactamases (BLAs), indicating potential antibacterial properties for structurally related compounds .
- Neurotransmitter Reuptake : Research on azabicyclo[3.2.1]octane derivatives demonstrated their effectiveness as monoamine reuptake inhibitors, suggesting that tert-butyl 2-fluoro derivatives could similarly impact neurotransmitter dynamics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via functionalization of the bicyclic scaffold. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8) can serve as a precursor. Fluorination at the 2-position may involve electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution using KF in polar aprotic solvents. Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hrs) to maximize yield (e.g., 50–70%) .
- Data Analysis : Monitor reaction progress via TLC or LC-MS. Isolate the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H and C NMR identify key signals: the tert-butyl group (δ 1.4 ppm, singlet), fluorine coupling in the 2-position (), and carbonyl resonance (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., , expected m/z 244.135) .
- X-Ray Crystallography : Use SHELX programs to solve crystal structures. For derivatives like tert-butyl 3-oxo analogs, bond lengths (e.g., C=O at 1.21 Å) and torsion angles validate stereochemistry .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline solids (melting point 58–59°C for tert-butyl 3-oxo analogs) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For non-polar byproducts, silica gel chromatography with dichloromethane/methanol is effective .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during fluorination or subsequent functionalization?
- Methodology :
- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived catalysts) to induce asymmetry during fluorination. For example, asymmetric Mannich reactions on the bicyclic scaffold can yield >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one diastereomer. Monitor via chiral HPLC (Chiralpak AD-H column) .
Q. What are the applications of this compound in medicinal chemistry or radiopharmaceutical research?
- Case Study : Derivatives like F-labeled analogs (e.g., exo-3-[(6-[F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) are used as positron emission tomography (PET) tracers for neuroimaging. Radiolabeling involves electrophilic fluorination with [F]F₂ or post-targeted [F]Selectfluor .
- Data Interpretation : In vivo biodistribution studies in rodents show high specificity for norepinephrine transporters (NET), validated via blocking experiments with desipramine .
Q. How do pH and solvent systems affect the stability of the tert-butyl carbamate group?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS; the carbamate group hydrolyzes to CO₂ and tert-butanol under acidic conditions (t₁/₂ < 24 hrs at pH 2) .
- Solvent Compatibility : Avoid aprotic solvents (DMF, DMSO) for long-term storage; use anhydrous THF or acetonitrile at −20°C to prevent hydrolysis .
Key Research Findings
- Synthetic Flexibility : The bicyclic core allows modular functionalization (e.g., fluorination, hydroxylation) for diverse bioactive molecules .
- Thermodynamic Stability : The tert-butyl carbamate group enhances solubility but requires careful handling in acidic environments .
- Imaging Utility : F-labeled derivatives exhibit promising pharmacokinetic profiles for CNS-targeted PET imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
